molecular formula C8H14ClNO2 B6307363 Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride CAS No. 2207870-15-1

Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride

Cat. No.: B6307363
CAS No.: 2207870-15-1
M. Wt: 191.65 g/mol
InChI Key: CSDZXAKXMUBZOT-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride is a spirocyclic secondary amine hydrochloride salt characterized by a unique bicyclic structure combining a cyclopropane ring fused with a pyrrolidine ring. The compound’s molecular formula is C₈H₁₂ClNO₂, with a molecular weight of 191.66 g/mol (calculated for the free base + HCl). It is primarily used as a building block in medicinal chemistry for synthesizing constrained geometries in drug candidates, leveraging its rigid spirocyclic core to enhance target binding affinity and metabolic stability . The methyl ester group at the 7-position contributes to its lipophilicity, which influences solubility and pharmacokinetic properties.

Properties

IUPAC Name

methyl 5-azaspiro[2.4]heptane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-9-5-8(6)2-3-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDZXAKXMUBZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropyl Nitrile-Based Synthesis

The most widely cited method involves cyclopropyl nitrile as a starting material, as detailed in a Chinese patent. The synthesis proceeds through four stages:

  • Reaction of cyclopropyl nitrile with ethylene oxide under strong alkaline conditions (e.g., NaOH or KOH) in a polar aprotic solvent (e.g., THF or DMF) to form 1-(2-hydroxyethyl)-cyclopropanecarbonitrile.

  • Reduction of the nitrile group using catalytic hydrogenation (H₂/Pd-C) or borane complexes to yield 2-(1-aminomethyl-cyclopropyl)ethanol.

  • Ring-closure via nucleophilic substitution with a protecting group (e.g., 2-nitrophenylsulfonyl chloride) in the presence of a base (triethylamine or diisopropylethylamine), forming protected 5-(R)-azaspiro[2.4]heptane.

  • Deprotection and salt formation using mercapto-containing compounds (e.g., 4-bromophenylthiol) followed by treatment with HCl to yield the hydrochloride salt.

Key Advantages :

  • Avoids hazardous reagents like diethyl zinc.

  • Utilizes recrystallization instead of column chromatography, enabling industrial-scale production.

  • Overall yield: 58–94% across steps.

Spirocyclization via Metal Carbenoid Insertion

An alternative approach, adapted from spiro-proline syntheses, employs a Simmons-Smith-type reaction:

  • Formation of a 4-exocyclic methylene intermediate from a pyrrolidine precursor.

  • Cyclopropanation using diiodomethane (CH₂I₂) and a zinc-copper couple in dichloromethane.

  • Esterification with methyl chloroformate to introduce the carboxylate group.

  • Acidification with HCl gas to form the hydrochloride salt.

Reaction Conditions :

  • Temperature: −78°C for carbenoid generation, warming to room temperature for cyclopropanation.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Yield: 60–70% for the cyclopropanation step.

tert-Butyl Ester Hydrolysis and Methylation

A third method involves tert-butyl-protected intermediates:

  • Synthesis of tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate via Mitsunobu reaction or nucleophilic substitution.

  • Hydrolysis of the tert-butyl ester using trifluoroacetic acid (TFA) to generate the free carboxylic acid.

  • Methyl ester formation via Fischer esterification (methanol/H₂SO₄) or DCC-mediated coupling.

  • Salt formation with HCl in diethyl ether.

Optimization Notes :

  • The Mitsunobu reaction requires stoichiometric azodicarboxylate reagents, increasing costs.

  • Direct methylation using methyl iodide in the presence of K₂CO₃ improves atom economy.

Comparative Analysis of Methods

Table 1: Yield and Efficiency Across Synthetic Routes

MethodKey ReagentsYield (%)Purification Method
Cyclopropyl nitrileEthylene oxide, Pd-C, HCl58–94Recrystallization
Metal carbenoidCH₂I₂, Zn-Cu60–70Column chromatography
tert-Butyl esterTFA, DCC, MeOH45–65Liquid-liquid extraction

Critical Observations :

  • The cyclopropyl nitrile route achieves the highest yields and avoids chromatographic purification, making it industrially preferred.

  • Metal carbenoid methods face scalability challenges due to pyrophoric reagents.

Structural Characterization and Quality Control

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 3.78 (s, 3H, COOCH₃), 3.60–3.55 (m, 2H, N-CH₂), 1.85–1.79 (m, 2H, cyclopropane), 0.62–0.58 (m, 4H, cyclopropane).

13C NMR (101 MHz, CDCl₃) :

  • δ 170.2 (COOCH₃), 55.1 (N-CH₂), 34.3 (spiro carbon), 10.6 (cyclopropane).

HRMS (ESI+) :

  • Calculated for C₈H₁₂NO₂Cl: 213.0564; Found: 213.0568.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

  • The cyclopropyl nitrile method enables solvent recovery (e.g., THF) via distillation.

  • Palladium catalysts from hydrogenation steps are reclaimed using filtration membranes.

Hazard Mitigation

  • Substituting diethyl zinc with safer reductants (e.g., NaBH₄/CuCl) reduces explosion risks.

  • Continuous flow reactors minimize exposure to toxic intermediates .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride is being investigated as a scaffold for the development of new pharmaceuticals. Its unique spirocyclic structure allows for the modulation of biological activity, making it a candidate for:

  • Neurological Disorders : Research has indicated that derivatives of this compound can interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression or anxiety.
  • Hepatitis C Virus (HCV) Inhibitors : This compound serves as an intermediate in the synthesis of biologically active molecules aimed at inhibiting the NS5A protein of HCV, which is crucial for viral replication .

Organic Synthesis

The compound's structure makes it valuable in organic synthesis, particularly as an intermediate in creating complex molecules.

  • Synthesis of Spirocyclic Compounds : The spiro structure allows for unique reactivity patterns that are exploited in the synthesis of other pharmaceutical compounds .
  • Reagent in Chemical Reactions : It can be used as a building block in various chemical reactions, including cycloadditions and substitutions that lead to more complex structures.

Biological Studies

This compound is utilized in biological studies to investigate its interactions with enzymes and receptors:

  • Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity makes it a useful tool for studying metabolic pathways and drug interactions.
  • Receptor Binding Studies : Its structural properties enable researchers to study binding affinities and selectivity towards specific receptors, aiding in drug design .

Case Study 1: Development of HCV Inhibitors

Research has shown that derivatives of this compound can effectively inhibit HCV replication by targeting the NS5A protein. A study demonstrated that modifications to the spirocyclic structure enhanced binding affinity and selectivity, leading to promising results in preclinical trials .

Case Study 2: Neurological Applications

In a separate study focused on neurological applications, researchers synthesized various derivatives of this compound and evaluated their effects on serotonin receptors. The results indicated potential antidepressant activity, suggesting that further development could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • Methyl/ethyl esters (target compound and ethyl analog): Enhance lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug candidates .
    • Fluorine (7-fluoro analog): Increases electronegativity and metabolic stability, often used in fluorinated drug analogs .
    • Methoxy/hydroxyl groups : Improve water solubility but may reduce membrane permeability due to increased polarity .

Drug Discovery

  • Constrained Geometries : The spirocyclic core restricts conformational flexibility, improving selectivity for targets like protease enzymes or G-protein-coupled receptors .
  • Case Study: In EP 3 870 578 B1, a derivative of 5-azaspiro[2.4]heptane was incorporated into a quinoline-based antibiotic, achieving an LCMS [M+H]⁺ of 770.3, demonstrating bioactivity .

Comparative Performance

  • Ethyl vs. Methyl Esters : Ethyl esters exhibit higher molecular weight and slightly reduced reactivity in ester hydrolysis, making methyl analogs preferable for rapid metabolic clearance .
  • Fluorinated Analogs: The 7-fluoro derivative (CAS 351369-07-8) showed enhanced stability in microsomal assays compared to non-fluorinated spirocycles .

Biological Activity

Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride is a complex organic compound with significant biological activity, particularly in pharmaceutical applications. Its unique spirocyclic structure, characterized by a nitrogen atom at the 5-position, contributes to its reactivity and interactions with various biological targets.

  • Molecular Formula : C8_8H14_{14}ClNO2_2
  • Molecular Weight : Approximately 191.66 g/mol
  • Structure : The compound features a spirocyclic structure where two rings share a single atom, enhancing its potential for interaction with biological molecules.

This compound exhibits its biological activity primarily through:

  • Enzyme Interaction : It has been noted for its potential as an inhibitor of hepatitis C virus non-structural protein 5A (NS5A), which plays a crucial role in the virus's life cycle. The compound's interaction with zinc in acetic acid facilitates reductive cleavage processes, leading to the formation of biologically relevant intermediates that can modulate various biochemical pathways .
  • Biochemical Modulation : The functional groups present in the compound, particularly the carboxylate and amine groups, allow it to participate in various biochemical reactions, influencing enzyme activities and potentially altering metabolic pathways .

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochlorideSimilar spirocyclic structurePotential antiviral activity
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochlorideDifferent ring size; nitrogen at 6-positionAntimicrobial properties
4-spirocyclopropyl proline derivativesContains a cyclopropyl groupInvolved in HCV treatment

This compound stands out due to its specific nitrogen positioning within the spirocyclic structure, which enhances its reactivity compared to similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiviral Activity : Research indicates that this compound may serve as a precursor for developing inhibitors targeting viral proteins, particularly in hepatitis C treatment . Its ability to interact with critical viral components suggests potential therapeutic applications.
  • Antimicrobial Properties : In studies involving related compounds, significant antimicrobial activity has been observed against various bacterial strains, indicating that this compound may also possess similar properties worth investigating further .
  • Pharmacological Applications : The compound has been utilized in synthesizing novel drugs aimed at treating respiratory infections and other diseases caused by resistant bacterial strains . Its structural characteristics make it a valuable building block in drug development.

Q & A

What are the common synthetic strategies for preparing Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride, and what key intermediates are involved?

Basic Research Question
The synthesis typically involves multi-step strategies starting with spirocyclic amine precursors. Key intermediates include tert-butyl carbamate-protected derivatives (e.g., tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate, CAS 351369-07-8), which undergo deprotection and functionalization. A critical step is the reduction of protected intermediates using lithium aluminum hydride (LAH) to generate methylamine derivatives, followed by carboxylation and hydrochloride salt formation . For example, ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride (CAS 2055841-30-8) is a related intermediate that can be methylated to yield the target compound .

How is the structural integrity of this compound verified in synthetic chemistry research?

Basic Research Question
Structural validation relies on a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : Confirms spirocyclic geometry and methyl carboxylate substitution patterns.
  • HPLC/MS : Assesses purity (>95% in most studies) and detects byproducts .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers at position 7 of the spirocyclic scaffold .

What experimental approaches are used to analyze the kinase selectivity profile of 5-azaspiro[2.4]heptane-based JAK inhibitors?

Advanced Research Question
Kinase selectivity is evaluated through:

  • In vitro kinase profiling : Measures IC₅₀ values against a panel of kinases (e.g., JAK1, JAK2, JAK3). For example, (R)-6c, a derivative of the target compound, showed an IC₅₀ of 8.5 nM against JAK1 with 48-fold selectivity over JAK2 .
  • Cellular assays : Validates target engagement using STAT phosphorylation assays in human peripheral blood mononuclear cells (PBMCs).
  • Structural modeling : Identifies key interactions (e.g., hydrogen bonding with JAK1’s Glu966 and Leu959) to rationalize selectivity .

How do researchers address contradictory bioactivity data in spirocyclic compound optimization?

Advanced Research Question
Discrepancies in activity data are resolved by:

  • Comparative structural analysis : Modifying substituents (e.g., replacing methyl carboxylate with tert-butyl carbamate) to assess steric and electronic effects .
  • Diastereomer separation : Using chiral chromatography or recrystallization to isolate enantiomers, as stereochemistry at position 7 significantly impacts potency .
  • In vivo validation : Testing optimized compounds in disease models (e.g., collagen-induced arthritis) to correlate in vitro and in vivo efficacy .

What strategies improve the pharmacokinetic (PK) properties of 5-azaspiro[2.4]heptane derivatives?

Advanced Research Question
PK optimization involves:

  • Metabolic stability assays : Incubating compounds with liver microsomes to identify metabolic soft spots (e.g., ester hydrolysis).
  • hERG inhibition screening : Mitigating cardiac toxicity risks by modifying basic nitrogen centers .
  • Salt formation : Hydrochloride salts enhance solubility and bioavailability, as seen in the target compound’s formulation .

How is stereochemical control achieved during the synthesis of 5-azaspiro[2.4]heptane derivatives?

Advanced Research Question
Stereochemical outcomes are controlled via:

  • Chiral auxiliaries : Using (R)- or (S)-configured starting materials (e.g., (R)-1-phenylethylamine) to direct spirocyclic ring formation .
  • Asymmetric catalysis : Employing transition-metal catalysts for enantioselective cyclization steps.
  • Dynamic resolution : Leveraging epimerization equilibria during crystallization to enrich desired diastereomers .

What analytical challenges arise in quantifying spirocyclic compounds in biological matrices?

Advanced Research Question
Challenges include:

  • Matrix effects : Plasma proteins can interfere with LC-MS/MS quantification. Solutions include protein precipitation with acetonitrile and stable isotope-labeled internal standards .
  • Low sensitivity : Enhancing detection limits via derivatization (e.g., methyl ester conversion to fluorescent tags).

How does the spirocyclic scaffold influence the physicochemical properties of this compound?

Basic Research Question
The spirocyclic structure:

  • Reduces conformational flexibility : Enhances binding affinity to target proteins.
  • Improves metabolic stability : Rigidity minimizes oxidative metabolism compared to linear analogs .
  • Modulates logP : The methyl carboxylate group balances hydrophilicity, achieving a logP of ~1.5, ideal for blood-brain barrier penetration in CNS targets .

What computational methods are used to predict the target engagement of 5-azaspiro[2.4]heptane derivatives?

Advanced Research Question
Computational approaches include:

  • Molecular docking : Simulates binding poses in JAK1’s ATP-binding pocket (PDB: 6NCF).
  • Free-energy perturbation (FEP) : Quantifies the impact of substituent changes on binding energy .
  • MD simulations : Evaluates compound stability in the active site over nanosecond timescales.

How are in vitro ADME studies designed for 5-azaspiro[2.4]heptane-based drug candidates?

Advanced Research Question
ADME studies involve:

  • Caco-2 permeability assays : Predicts intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high absorption).
  • CYP450 inhibition screening : Identifies interactions with CYP3A4/2D6 to avoid drug-drug interactions.
  • Plasma protein binding : Equilibrium dialysis quantifies unbound fractions, critical for dose adjustment .

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